2-(Difluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
2-(Difluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core substituted with a difluoromethoxy group at the 2-position and a phenyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by the introduction of the difluoromethoxy and phenyl substituents. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with a suitable difluoromethoxy-containing reagent can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic reagents like sodium hydride or lithium diisopropylamide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the difluoromethoxy position .
Scientific Research Applications
2-(Difluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic properties
Mechanism of Action
The mechanism by which 2-(Difluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
2-(Difluoromethoxy)pyridine: Shares the difluoromethoxy group but lacks the pyrrolo[2,3-b]pyridine core.
6-Phenylpyrrolo[2,3-b]pyridine: Lacks the difluoromethoxy group but shares the core structure.
2-(Difluoromethoxy)-6-phenylpyridine: Similar structure but with a different core
Uniqueness: 2-(Difluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine is unique due to the combination of the difluoromethoxy group and the pyrrolo[2,3-b]pyridine core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C14H10F2N2O |
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Molecular Weight |
260.24 g/mol |
IUPAC Name |
2-(difluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H10F2N2O/c15-14(16)19-12-8-10-6-7-11(17-13(10)18-12)9-4-2-1-3-5-9/h1-8,14H,(H,17,18) |
InChI Key |
KQICQEKGLJUJPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C2)C=C(N3)OC(F)F |
Origin of Product |
United States |
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